molecular formula C7H12ClNS B6176635 1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride CAS No. 2551119-52-7

1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B6176635
CAS No.: 2551119-52-7
M. Wt: 177.7
InChI Key:
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Description

1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11NS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methanamine group attached to the thiophene ring

Preparation Methods

The synthesis of 1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylthiophene, which is commercially available or can be synthesized from thiophene through alkylation reactions.

    Amination Reaction: The key step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where 3,5-dimethylthiophene is treated with a suitable amine source, such as methanamine, under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is utilized in the development of materials with specific electronic and optical properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, contributing to its biological effects.

Comparison with Similar Compounds

1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives, such as:

    2-Aminothiophene: Lacks the dimethyl groups and has different reactivity and biological activity.

    3,5-Dimethylthiophene: Does not contain the methanamine group, limiting its applications in certain reactions.

    Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a methanamine group, leading to different chemical behavior.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dimethylthiophen-2-yl)methanamine hydrochloride involves the reaction of 3,5-dimethylthiophene-2-carboxaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,5-dimethylthiophene-2-carboxaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3,5-dimethylthiophene-2-carboxaldehyde with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the imine to the amine.", "Step 3: Add hydrochloric acid to the amine and stir for several hours at room temperature to form the hydrochloride salt.", "Step 4: Isolate the product by filtration and wash with cold ethanol." ] }

CAS No.

2551119-52-7

Molecular Formula

C7H12ClNS

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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